molecular formula C14H26O4 B12516316 4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one CAS No. 679423-42-8

4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one

Cat. No.: B12516316
CAS No.: 679423-42-8
M. Wt: 258.35 g/mol
InChI Key: LSUOZMORMLDRPB-UHFFFAOYSA-N
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Description

4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one is a chemical compound known for its unique structure and properties It belongs to the class of dioxolane derivatives, which are cyclic organic compounds containing a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one typically involves the reaction of glycerol carbonate with 2-propylheptyl alcohol. The reaction is carried out under basic conditions, often using potassium carbonate as a catalyst. The process involves the formation of an intermediate, which then undergoes cyclization to form the final product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted dioxolane derivatives, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions, which can then participate in catalytic cycles. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one is unique due to its specific alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .

Properties

CAS No.

679423-42-8

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

4-(2-propylheptoxymethyl)-1,3-dioxolan-2-one

InChI

InChI=1S/C14H26O4/c1-3-5-6-8-12(7-4-2)9-16-10-13-11-17-14(15)18-13/h12-13H,3-11H2,1-2H3

InChI Key

LSUOZMORMLDRPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCC)COCC1COC(=O)O1

Origin of Product

United States

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